1-(4,5-dimethoxy-2-nitrobenzyl)-4-(3-methylbutanoyl)piperazine
Overview
Description
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has been synthesized for various scientific research applications. This compound is commonly referred to as "DMNPBP" and has gained interest due to its potential as a tool for studying the central nervous system.
Mechanism of Action
DMNPBP acts as a selective agonist for the 5-HT2A receptor subtype, meaning it binds to and activates this receptor. This activation leads to downstream signaling pathways that ultimately result in physiological effects.
Biochemical and Physiological Effects:
Studies have shown that DMNPBP administration can lead to various physiological effects such as changes in behavior, sensory perception, and cognition. These effects are thought to be mediated through the activation of the 5-HT2A receptor subtype.
Advantages and Limitations for Lab Experiments
DMNPBP has several advantages for lab experiments, such as its high affinity and selectivity for the 5-HT2A receptor subtype. However, limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
Future research directions for DMNPBP could include further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing safer and more efficient synthesis methods for this compound.
Scientific Research Applications
DMNPBP has been used in scientific research to study the central nervous system, specifically the serotonin receptor system. This compound has been found to have high affinity for the 5-HT2A receptor subtype, which is involved in various physiological processes such as mood regulation, sensory perception, and cognition.
properties
IUPAC Name |
1-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-13(2)9-18(22)20-7-5-19(6-8-20)12-14-10-16(25-3)17(26-4)11-15(14)21(23)24/h10-11,13H,5-9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXFUYWIBURVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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